molecular formula C16H20N4O2 B2786942 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105233-71-3

1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2786942
CAS No.: 1105233-71-3
M. Wt: 300.362
InChI Key: UPPMDUCAHWKLAS-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 3,4-dimethylphenyl group, a 6-oxopyridazinyl group, and a propyl chain linking these two moieties through a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:

    Formation of the 3,4-dimethylphenyl isocyanate: This can be achieved by reacting 3,4-dimethylaniline with phosgene or a phosgene substitute under controlled conditions.

    Preparation of the 6-oxopyridazinyl intermediate: This involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Coupling reaction: The final step involves the reaction of the 3,4-dimethylphenyl isocyanate with the 6-oxopyridazinyl intermediate in the presence of a base to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biology: It may be used as a tool compound to study biological pathways and molecular targets.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure but with an ethyl chain instead of a propyl chain.

    1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)butyl)urea: Similar structure but with a butyl chain instead of a propyl chain.

    1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)methyl)urea: Similar structure but with a methyl chain instead of a propyl chain.

Uniqueness

The uniqueness of 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea lies in its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-6-7-14(11-13(12)2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMDUCAHWKLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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